molecular formula C9H18ClNO2 B13579997 Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13579997
M. Wt: 207.70 g/mol
InChI Key: BNLOAZYWWIDOBK-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride is a chemical compound with a molecular formula of C9H18ClNO2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate binding. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dimethylpiperidine-3-carboxylate hydrochloride
  • Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride
  • Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride

Uniqueness

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 5,5-dimethylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)4-7(5-10-6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

BNLOAZYWWIDOBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)C(=O)OC)C.Cl

Origin of Product

United States

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